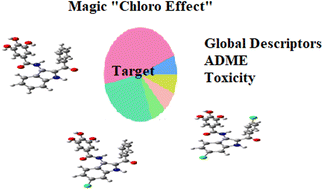Effect of “magic chlorine” in drug discovery: an in silico approach†
RSC Advances Pub Date: 2023-11-30 DOI: 10.1039/D3RA06638J
Abstract
The chlorine atom plays a vital role in drug design, yet the benefits of chlorine in 250 FDA-approved chlorine-containing drugs have not been studied properly. To see the “magic chloro” effect, computational studies have been carried out for 35 inhibitors, which are numbered as 12 complexes with (parent (–H), one chlorine, or two chlorine) substituents. The physicochemical properties are studied by conceptual density functional theory (CDFT). The pharmacokinetics, toxicity and metabolic properties of the studied inhibitors are estimated using chemoinformatics tools. SwissTargetPrediction is used to predict the multitarget activities of the studied inhibitors. Four FDA-approved drugs, diazepam, chloroquine, chloramphenicol, and bendamustine, are referenced to validate the studies. A higher HOMO–LUMO gap predicted high stability for the studied one and two chlorine-substituted analogues. Most of the studied inhibitors show “drug likeliness”, nontoxicity, and high gastrointestinal (GI) absorption. The addition of one or two chloro substituents has increased the physicochemical properties and stability of most of the inhibitors compared to the parent analogues, whereas the toxicity is not affected. No change in metabolic properties is observed on addition of one or two chlorine substituents. The multi-target activities of all the studied inhibitors are validated by the reference drugs and experimental results.


Recommended Literature
- [1] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [2] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [3] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [4] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [5] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [6] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [7] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [8] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [9] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [10] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner

Journal Name:RSC Advances
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 112695-98-4
-
CAS no.: 1596-13-0









